N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-5-11(16-3)10(6-8)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDEDRZTISGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976315 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85968-72-5, 6084-69-1 | |
| Record name | 85968-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methoxy-5-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO3
- Molecular Weight : 219.25 g/mol
This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific enzymes and proteins. The key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Protein Binding : Its structure allows it to bind effectively to target proteins, altering their activity and function.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
- A study demonstrated that this compound showed significant inhibition of the enzyme galactokinase (GALK1), which is crucial in galactose metabolism. The compound exhibited an IC50 value of approximately 7.69 μM against human GALK1, indicating its potential as a therapeutic agent for conditions like classic galactosemia .
- Cytotoxic Effects :
- Antimicrobial Activity :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(2-Methoxyphenyl)-3-oxobutanamide | 10 | Moderate enzyme inhibition |
| N-(2-Methylphenyl)-3-oxobutanamide | 15 | Lower cytotoxicity |
| N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide | 7.69 | Strong GALK1 inhibition |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, highlighting substituent variations and their implications:
Industrial and Regulatory Considerations
- Toxicity and Handling :
- Regulatory Status :
- REACH regulations apply to this compound derivatives produced above 1 ton/year, with specific tonnage limits for intermediates like N-(2-methoxyphenyl)-3-oxobutanamide .
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-methoxy-5-methylaniline (the amine component) with an acetoacetyl equivalent, forming the acetoacetamide linkage. The key step is the nucleophilic attack of the aniline nitrogen on an electrophilic acetoacetyl precursor, often acetylketene or its stable equivalent.
Preparation via Reaction with 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)
A highly efficient and green synthetic protocol has been reported for preparing acetoacetamides, including this compound, using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) as a stable acetylketene precursor in aqueous medium.
- Reagents: 2-methoxy-5-methylaniline and TMD.
- Solvent: Water, providing an environmentally benign medium.
- Conditions: Refluxing the mixture in water or microwave heating at controlled temperatures (~150 °C).
- Mechanism: TMD thermally decomposes to generate acetylketene, which is trapped by the amine to form the acetoacetamide.
- Advantages: High yields (typically 80-90%), mild reaction conditions, and no need for organic solvents or chromatographic purification in many cases.
- Add 1.5 equivalents of TMD to a boiling aqueous suspension of the aniline derivative.
- Stir vigorously in an open flask for 2.5 hours.
- Cool the reaction mixture and add a sub-stoichiometric amount of dilute HCl (0.8 equiv) to promote crystallization and solubilize impurities.
- Isolate the product by filtration as crystalline solid.
- Yields are generally excellent (up to 84% or higher).
- Products are often sufficiently pure for spectroscopic analysis without further purification.
Alternative Methods and Conditions
Conventional Heating in Organic Solvents: Earlier methods involved refluxing the amine and acetylketene precursors in toluene, xylene, or THF, sometimes with additives like sodium acetate. These methods often required longer reaction times and chromatographic purification due to side products such as dehydrated dimers (e.g., 4-pyridones).
Microwave-Assisted Synthesis: Microwave irradiation allows rapid heating and can reduce reaction times to minutes while maintaining good yields and selectivity.
Solvent-Free or Mixed Solvent Systems: Some protocols explore solvent-free conditions or mixed solvents to enhance reaction rates or selectivity.
Monitoring and Purification
Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and confirm completion.
Purification: The aqueous method often yields products that crystallize directly from the reaction mixture. When necessary, column chromatography using ethyl acetate or recrystallization can be employed to enhance purity.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aqueous reflux with TMD | 2-methoxy-5-methylaniline + TMD | Water | Reflux 2.5 h + HCl workup | 80-90 | Green, mild, no chromatography needed |
| Microwave heating with TMD | Same as above | Water | 150 °C, 3 min | ~85 | Rapid, efficient |
| Reflux in toluene/xylene | Aniline + TMD | Toluene, xylene | Reflux 24 h | Variable | Requires chromatography, side products |
| Reflux in THF + NaOAc | Aniline + TMD + NaOAc | THF | Reflux 24 h | Moderate | Longer reaction, purification needed |
Research Findings and Considerations
The use of TMD as an acetylketene precursor is advantageous due to its stability and ability to generate acetylketene in situ under mild conditions.
Water as a reaction medium, despite the hydrophobic nature of substrates, offers benefits such as reduced environmental impact and simplified workup.
The reaction is tolerant of various substituents on the aniline ring, including electron-donating and sterically hindered groups, although strongly electron-withdrawing groups (e.g., p-nitroaniline) may lead to hydrolysis or lower yields.
Microwave-assisted synthesis provides a rapid alternative to conventional heating, maintaining high yield and purity.
The acetoacetamide products are key intermediates for further synthetic transformations, including multicomponent reactions such as the Biginelli reaction, which can yield pharmacologically active dihydropyrimidines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
